5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid
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Overview
Description
5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a methylbenzoic acid backbone. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group is introduced to the amino group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and other parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.
Major Products Formed
The major product formed from the deprotection of this compound is 2-methylbenzoic acid with a free amino group. Other products depend on the specific reactions and reagents used.
Scientific Research Applications
5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of amino groups are required.
Medicine: Utilized in the development of pharmaceuticals where the protection of functional groups is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group by forming a carbamate, which prevents it from participating in unwanted reactions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a free amino group .
Comparison with Similar Compounds
Similar Compounds
5-[(tert-Butoxycarbonyl)amino]-2-(carbamoylamino)pentanoic acid: Similar in structure but with a different backbone.
tert-Butyloxycarbonyl-protected amino acids: Used in similar applications for protecting amino groups.
Uniqueness
5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid is unique due to its specific structure, which combines the Boc protecting group with a methylbenzoic acid backbone. This combination provides stability and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(7-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOBBPVHVBRAAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143617-90-7 |
Source
|
Record name | 5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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